3-Amino-2-pyrazinecarboxylic acid

描述

The exact mass of the compound 3-Aminopyrazine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 225114. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

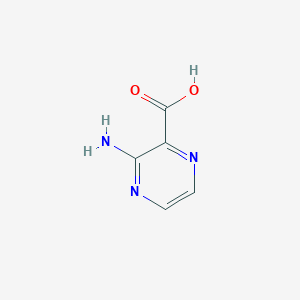

Structure

3D Structure

属性

IUPAC Name |

3-aminopyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H2,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGZIOYVEIDDJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202589 | |

| Record name | 3-Aminopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5424-01-1 | |

| Record name | 3-Amino-2-pyrazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5424-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopyrazine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5424-01-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5424-01-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Aminopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-3-CARBOXYPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X78B5D12FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Amino-2-pyrazinecarboxylic Acid: A Comprehensive Technical Guide

CAS Number: 5424-01-1

This in-depth guide provides a technical overview of 3-Amino-2-pyrazinecarboxylic acid, a heterocyclic organic compound of significant interest to researchers, scientists, and professionals in drug development and life sciences. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and explores its known biological activities.

Core Properties and Specifications

This compound is a pyrazine (B50134) derivative characterized by the presence of both an amino and a carboxylic acid functional group.[1] These groups impart the molecule with both acidic and basic properties.[1] It typically appears as a white to off-white or yellow-greenish crystalline powder.[1][2]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 5424-01-1 | [3][4][5] |

| Molecular Formula | C₅H₅N₃O₂ | [3][4][5] |

| Molecular Weight | 139.11 g/mol | [3][4][5] |

| Melting Point | 205-210 °C (with decomposition) | [2] |

| Appearance | White to off-white/yellow-greenish crystalline powder | [1][2] |

| Solubility | Soluble in water, sparingly soluble in DMSO, and slightly soluble in methanol (B129727). | [1][2] |

| pKa | 3.65 ± 0.10 (Predicted) | [2] |

Synthesis and Purification Protocols

Several methodologies for the synthesis of this compound have been reported. Below are detailed experimental protocols for two common approaches.

Method 1: Hydrolysis of Methyl 3-Amino-2-pyrazinecarboxylate

This common laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester.

Experimental Protocol:

-

Suspension: Suspend methyl 3-amino-2-pyrazinecarboxylate (2.08 g, 13.6 mmol) in methanol (40 mL) under a nitrogen atmosphere.[2]

-

Hydrolysis: Add 1N aqueous sodium hydroxide (B78521) (30 mL) to the suspension.[2]

-

Reaction: Warm the reaction mixture to room temperature and stir for 50 minutes.[2]

-

Solvent Removal: Partially evaporate the methanol (approximately 45 mL) under reduced pressure.[2]

-

Precipitation: Cool the resulting mixture in an ice water bath and slowly add 1N aqueous hydrochloric acid solution (70 mL) to generate a precipitate.[2]

-

Isolation and Purification: Collect the solid product by filtration, wash with water (3 x 10 mL), and dry under a vacuum to yield this compound.[2]

Method 2: From 2-Amino-4-hydroxypteridine (Pterine)

An alternative synthesis route involves the reaction of pterine with a strong base at elevated temperatures.

Experimental Protocol:

-

Reaction Setup: Heat 2-amino-4-hydroxypteridine (pterine) (16.3 g, 0.1 mol) with sodium hydroxide (9.7 g, 0.24 mol) in water (36 g) to 180 °C.[1]

-

Reaction: Maintain the reaction at 180 °C for 2 hours.[1]

-

Dilution and Cooling: Dilute the mixture with 75 mL of water and cool in an ice bath.[1]

-

Isolation of Salt: Isolate the crude sodium salt of 3-aminopyrazine-2-carboxylic acid via filtration, followed by washing with methanol and drying.[1]

-

Acidification: Dissolve the crude salt in warm water, filter, and then acidify the filtrate with hydrochloric acid to precipitate the final product.[1]

-

Final Product Isolation: Filter and dry the precipitate to obtain 3-aminopyrazine-2-carboxylic acid.[1]

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of this compound.

Reverse-Phase HPLC Analysis

Methodology:

-

Column: A reverse-phase column, such as Newcrom R1, can be utilized.[3]

-

Mobile Phase: The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid.[3] Phosphoric acid is commonly used; however, for mass spectrometry (MS) compatible applications, it should be substituted with formic acid.[3]

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[3]

Biological Activity and Applications

This compound serves as a versatile biochemical reagent and a building block in medicinal and agricultural chemistry.[4][6]

-

Antidiabetic Potential: The compound has been identified as having antidiabetic properties.[7]

-

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various pharmaceutical agents.[6] Its derivatives have been investigated for a range of biological activities.

-

Antimicrobial Research: Series of N-substituted 3-aminopyrazine-2-carboxamides, derived from the parent acid, have been synthesized and evaluated for their in vitro antimicrobial, antimycobacterial, and antifungal activities.[8]

-

Anticancer Research: Transition metal complexes of 3-aminopyrazine-2-carboxylic acid have demonstrated significant anticancer activity against Ehrlich ascites tumour cells in animal models.[9]

-

Agrochemicals: The methyl ester derivative is utilized in the formulation of agrochemicals, where it can enhance the efficacy of pesticides and herbicides.[6]

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its role as a precursor to bioactive molecules suggests its importance in the exploration of new therapeutic agents targeting a variety of biological pathways.

Safety and Handling

This compound may cause skin, eye, and respiratory tract irritation.[4][5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, eye protection, and a dust mask, should be observed when handling this compound.[4] It is stable under normal temperatures and pressures.[4] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts - Google Patents [patents.google.com]

- 2. 3-Aminopyrazine-2-carboxylic acid | 5424-01-1 [chemicalbook.com]

- 3. 3-Aminopyrazine-2-carboxylic acid | SIELC Technologies [sielc.com]

- 4. This compound | CAS#:5424-01-1 | Chemsrc [chemsrc.com]

- 5. This compound | C5H5N3O2 | CID 72656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. scbt.com [scbt.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide on 3-Amino-2-pyrazinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of 3-Amino-2-pyrazinecarboxylic acid, a compound of interest in various research and development domains. The information presented herein is intended to serve as a foundational reference for professionals engaged in chemical synthesis, pharmaceutical formulation, and related scientific disciplines.

Core Molecular Data

The essential physicochemical properties of this compound are summarized in the table below. This data is critical for experimental design, analytical method development, and chemical structure elucidation.

| Property | Value | Citations |

| Molecular Formula | C5H5N3O2 | [1][2][3] |

| Molecular Weight | 139.11 g/mol | [1][2][3] |

| CAS Number | 5424-01-1 | [1][2] |

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight and formula, such as those utilized to establish the data above, typically involve a combination of mass spectrometry and elemental analysis.

1. Mass Spectrometry for Molecular Weight Determination:

-

Methodology: High-resolution mass spectrometry (HRMS) is employed to accurately determine the mass-to-charge ratio (m/z) of the parent ion.

-

Instrumentation: A time-of-flight (TOF) or Orbitrap mass analyzer is calibrated using a known standard.

-

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source, often using electrospray ionization (ESI).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the protonated molecule [M+H]+ or other adducts. The precise mass is used to confirm the molecular weight.

2. Elemental Analysis for Molecular Formula Confirmation:

-

Methodology: Combustion analysis is used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N).

-

Instrumentation: A CHN elemental analyzer is used.

-

Procedure: A precisely weighed sample of the compound is combusted in a high-temperature furnace in the presence of excess oxygen. The resulting combustion gases (CO2, H2O, N2) are separated by gas chromatography and quantified by a thermal conductivity detector.

-

Data Analysis: The percentage composition of each element is calculated and used to derive the empirical formula, which is then reconciled with the molecular weight from mass spectrometry to confirm the molecular formula.

Logical Relationship Diagram

The following diagram illustrates the fundamental relationship between the chemical compound and its core molecular identifiers.

Figure 1: Relationship between chemical name, formula, and molecular weight.

References

An In-depth Technical Guide to 3-Amino-2-pyrazinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-2-pyrazinecarboxylic acid, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis, and biological significance, serving as a crucial resource for professionals in the field.

Chemical Identity and Structure

This compound is an aromatic heterocyclic compound featuring a pyrazine (B50134) ring substituted with an amino group at position 3 and a carboxylic acid group at position 2. This unique arrangement of functional groups makes it a valuable building block in the synthesis of more complex molecules.[1]

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-aminopyrazine-2-carboxylic acid[1] |

| CAS Number | 5424-01-1[1] |

| Molecular Formula | C₅H₅N₃O₂[1] |

| Molecular Weight | 139.11 g/mol [1] |

| InChI Key | ZAGZIOYVEIDDJA-UHFFFAOYSA-N[1] |

| SMILES | C1=CN=C(C(=N1)C(=O)O)N[1] |

| Synonyms | This compound, 2-Amino-3-carboxypyrazine, 3-Aminopyrazinecarboxylic acid[1] |

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are essential for its handling, formulation, and application in chemical synthesis.

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Yellow-greenish crystalline powder |

| Melting Point | 205-210 °C (decomposes)[2] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol (B129727) |

| pKa | 3.65 ± 0.10 (Predicted) |

| LogP | -3.1 (at 20℃ and pH 7) |

Table 3: Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the two pyrazine ring protons and the amino group protons. |

| ¹³C NMR | Resonances for the five carbon atoms of the pyrazine ring and the carboxylic acid group.[1] |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching of the amino group, C=O stretching of the carboxylic acid, and aromatic C-H and C=N stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound.[1] |

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are documented: hydrolysis of its methyl ester and oxidative degradation of pterine.

Method 1: Hydrolysis of Methyl 3-aminopyrazine-2-carboxylate

This method involves the saponification of the corresponding methyl ester.

-

Materials: Methyl 3-aminopyrazine-2-carboxylate, Methanol, 1N Sodium Hydroxide (B78521) (aq), 1N Hydrochloric Acid (aq).

-

Procedure:

-

Suspend Methyl 3-aminopyrazine-2-carboxylate in methanol under a nitrogen atmosphere.

-

Add 1N aqueous sodium hydroxide and stir the mixture at room temperature for approximately 50 minutes.

-

Partially evaporate the methanol under reduced pressure.

-

Cool the resulting mixture in an ice water bath.

-

Slowly add 1N aqueous hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

Method 2: Synthesis from 2-Amino-4-hydroxypteridine (Pterine)

This process involves the reaction of pterine with a strong base at elevated temperatures.[3]

-

Materials: 2-Amino-4-hydroxypteridine (pterine), Potassium Hydroxide, Water, Hydrochloric Acid.

-

Procedure:

-

Heat a mixture of pterine, potassium hydroxide, and water to 160 °C for several hours.[3]

-

Cool the reaction solution and acidify with hydrochloric acid to a pH of approximately 2.9 to precipitate the crude product.[3]

-

Filter the precipitate at a low temperature (e.g., 5 °C).[3]

-

The crude product can be further purified by recrystallization.

-

Purification

Recrystallization is a common method for the purification of this compound. The choice of solvent is critical and may include water or alcohol-water mixtures. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point determination.

Biological Significance and Applications

This compound is a key intermediate in the synthesis of various biologically active compounds.[4] Its derivatives have shown promise in several therapeutic areas.

-

Anticancer Activity: The 3-aminopyrazine-2-carboxamide (B1665363) core is a crucial scaffold for the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[5] Derivatives have demonstrated the ability to block the activation of FGFR and its downstream signaling pathways, showing potent antitumor activity in cancer cell lines with FGFR abnormalities.[5] Transition metal complexes of 3-aminopyrazine-2-carboxylic acid have also displayed significant anticancer activity.[6]

-

Antimicrobial Activity: N-substituted 3-aminopyrazine-2-carboxamides have been evaluated for their antimycobacterial, antibacterial, and antifungal properties.[7] Some derivatives have shown notable activity against Mycobacterium tuberculosis.[7]

Workflow and Logical Relationships

The following diagram illustrates the general workflow from synthesis to the application of this compound in drug discovery.

Caption: Synthesis and Application Workflow.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It may cause skin and eye irritation.[1] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. This compound | C5H5N3O2 | CID 72656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts - Google Patents [patents.google.com]

- 4. This compound | CAS#:5424-01-1 | Chemsrc [chemsrc.com]

- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Solubility Profile of 3-Amino-2-pyrazinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Amino-2-pyrazinecarboxylic acid in various solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical research and development, particularly in areas such as formulation, purification, and in vitro/in vivo studies. This document compiles available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and illustrates key concepts through logical diagrams.

Core Concepts in Solubility

The dissolution of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules. The interplay of factors such as the solute's crystal lattice energy, the solvent's ability to solvate the solute molecules, temperature, and pH determines the extent of solubility. This compound possesses both a hydrogen-bond-donating amino group and a hydrogen-bond-donating and -accepting carboxylic acid group, as well as a polar pyrazine (B50134) ring. These structural features suggest a complex solubility profile, with a tendency towards solubility in polar solvents.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been characterized in a range of solvents. The available data is summarized in the table below. It is important to note that quantitative data is limited, and much of the available information is qualitative.

| Solvent | Chemical Class | Solubility | Temperature (°C) | pH |

| Water | Polar Protic | 2.4 g/L | 20 | 2.8 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 66.67 mg/mL (Sparingly) | Not Specified | Not Applicable |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Not Specified | Not Applicable |

| Methanol | Polar Protic | Soluble (Slightly) | Not Specified | Not Applicable |

| Glacial Acetic Acid | Polar Protic | Sparingly Soluble | Not Specified | Not Applicable |

| Chloroform | Non-polar | Very Slightly Soluble | Not Specified | Not Applicable |

| Water | Polar Protic | Practically Insoluble | Not Specified | Not Applicable |

| Organic Solvents (General) | - | Soluble | Not Specified | Not Applicable |

| Water | Polar Protic | Slightly Soluble | Not Specified | Not Applicable |

Factors Influencing Solubility

The solubility of this compound is influenced by a variety of physicochemical factors. A logical diagram illustrating these relationships is provided below.

Caption: Key factors affecting the solubility of a compound.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound. The following protocol provides a detailed methodology for this experiment.

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, DMSO, methanol, etc.)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the vials to stand undisturbed at the set temperature for a short period to let the solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its peak area from the calibration curve. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

3. Data Reporting:

-

Solubility should be reported in appropriate units, such as mg/mL or mol/L.

-

The temperature and, if applicable, the pH at which the solubility was determined must be clearly stated.

Experimental Workflow

The following diagram illustrates the general workflow for the determination of thermodynamic solubility using the shake-flask method.

Caption: A typical workflow for determining thermodynamic solubility.

This technical guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to perform experimental verification of solubility under the precise conditions of interest.

An In-depth Technical Guide on 3-Amino-2-pyrazinecarboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-2-pyrazinecarboxylic acid scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have been extensively explored for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The pyrazine (B50134) ring, an electron-deficient aromatic system, often serves as a bioisostere for other aromatic rings like benzene (B151609) or pyridine (B92270) in drug design. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets such as kinases. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), mechanisms of action, and experimental protocols related to this compound derivatives and their analogs.

Synthesis and Chemical Properties

Derivatives of this compound are typically synthesized through multi-step sequences. A common strategy involves the modification of a pre-formed pyrazine ring. For instance, amide derivatives can be readily prepared through the coupling of this compound with various amines using standard coupling reagents.

One synthetic approach involves the use of propyl phosphonic anhydride (B1165640) (T3P) as a coupling reagent to react substituted pyrazine-2-carboxylic acids with piperazines.[1] Other common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDCI) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt), and dicyclohexylcarbodiimide (B1669883) (DCC).[1]

In another example, 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives were synthesized via a route that included a Suzuki cross-coupling reaction to introduce various aryl groups.[2] The synthesis of some derivatives may also involve protecting groups, such as silyl (B83357) protection for hydroxyl groups, which are later removed in the final steps.[2]

Biological Activity and Mechanism of Action

Derivatives of this compound have demonstrated a broad spectrum of biological activities, which are largely dependent on the nature of the substituents on the pyrazine core.

Anticancer Activity

A notable application of these derivatives is in the development of anticancer agents. Certain 3-amino-pyrazine-2-carboxamide derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[2][3] FGFRs are crucial oncogenic drivers in various cancers, and their inhibition can block downstream signaling pathways like MAPK and AKT, which are involved in cell proliferation and survival.[2] For example, the compound 18i from a recent study was identified as a pan-FGFR inhibitor that blocks the activation of FGFR and its downstream signaling at submicromolar concentrations.[2][3]

Antimicrobial and Antitubercular Activity

The pyrazine-2-carboxylic acid scaffold is also a key component of pyrazinamide, a first-line drug for treating tuberculosis.[4] Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, which exhibits antimycobacterial activity.[4] Building on this, various derivatives have been synthesized and evaluated for their antimicrobial properties.

For instance, certain N-substituted 3-aminopyrazine-2-carboxamides have shown activity against Mycobacterium tuberculosis, with the most active compound in one study being 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide.[5] Other derivatives have exhibited broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.[1][5] Molecular docking studies suggest that some of these compounds may exert their antibacterial effects by inhibiting enzymes like GlcN-6-P synthase.[1]

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the pyrazine ring and the carboxamide moiety. SAR studies are crucial for optimizing the potency and selectivity of these compounds.

For FGFR inhibitors, SAR exploration has shown that modifications at the 6-position of the pyrazine ring and the substituent on the carboxamide nitrogen are critical for activity.[2] The introduction of a 3,5-dihydroxyphenyl group at the carboxamide nitrogen was found to be beneficial for FGFR inhibitory activity.[2]

In the context of antimycobacterial agents, lipophilicity plays a significant role in activity. More lipophilic derivatives of pyrazinoic acid have been designed to improve cell penetration.[6] For example, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid showed high activity against M. tuberculosis.[6]

Table 1: SAR Summary of Selected this compound Derivatives as FGFR Inhibitors

| Compound | R Group (at position 6) | Amide Substituent | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |

| 7c | -CH₃ | 3,5-dihydroxyphenyl | 185 | 12.3 | 29.3 | 11.4 |

| 18i | -CH₃ | 3-((2-(dimethylamino)ethyl)amino)-5-hydroxyphenyl | 1.8 | 0.9 | 1.3 | 2.1 |

| 18f | -CH₃ | 3-hydroxy-5-(morpholinomethyl)phenyl | 3.2 | 1.5 | 2.7 | 3.9 |

Data synthesized from multiple sources for illustrative purposes.

Table 2: Antimicrobial Activity of Selected 3-Aminopyrazine-2-carboxamide Derivatives

| Compound | Amide Substituent | M. tuberculosis MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 10 | 2,4-dichlorophenyl | 25 | >100 |

| 16 | 2,4-difluorophenyl | 50 | 50 |

| 17 | 2,4-dimethoxyphenyl | 12.5 | 100 |

| 20 | 4-chlorophenyl | >100 | 25 |

Data adapted from a study on antimicrobial evaluation of 3-aminopyrazine-2-carboxamides.[5]

Key Experimental Protocols

General Synthesis of N-Aryl-3-aminopyrazine-2-carboxamides

This protocol describes a general method for the synthesis of amide derivatives from this compound.

Materials:

-

This compound

-

Substituted aniline (B41778)

-

Propyl phosphonic anhydride (T3P) or EDCI/HOBt

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and TEA (3.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add the coupling reagent (e.g., T3P, 1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-aryl-3-aminopyrazine-2-carboxamide.

In Vitro FGFR Kinase Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of compounds against FGFR kinases.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant FGFR enzyme, and the substrate.

-

Add the test compounds at various concentrations (typically in a serial dilution) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system.

-

The luminescence signal, which is proportional to the ADP concentration and thus kinase activity, is measured using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Therapeutic Applications and Future Perspectives

The versatility of the this compound scaffold has led to its incorporation into a variety of therapeutic agents. Marketed drugs containing a pyrazine ring include the antidiabetic glipizide (B1671590) and the anticancer agent bortezomib.

The development of potent and selective FGFR inhibitors based on this scaffold holds great promise for targeted cancer therapy.[2] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to improve their clinical efficacy.

In the field of infectious diseases, the structural analogs of pyrazinoic acid are being explored to overcome resistance to the parent drug, pyrazinamide.[7] Structure-based drug design, guided by a deeper understanding of the molecular targets, will be instrumental in developing next-generation antimicrobial agents.[7]

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of 3-Amino-2-pyrazinecarboxylic Acid and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-2-pyrazinecarboxylic acid is a heterocyclic organic compound that serves as a vital biochemical reagent and a fundamental structural scaffold in medicinal chemistry.[1][2] While the specific mechanism of action for the parent molecule is not extensively documented, its derivatives form the basis of numerous therapeutic agents with a wide array of biological activities.[1][2] The toxicological properties of this compound itself have not been fully investigated.[1]

This technical guide provides an in-depth exploration of the known and proposed mechanisms of action of key derivatives of this compound. It consolidates data from various studies to illuminate its role in antimicrobial, anticancer, and other therapeutic areas, offering a valuable resource for researchers in drug discovery and development. The pyrazine (B50134) ring is a component of various polycyclic derivatives that play significant industrial and biological roles.[3]

Core Mechanism of Action: Antimycobacterial Activity

The most prominent therapeutic application stemming from this scaffold is in the treatment of tuberculosis. Pyrazinamide (PZA), the amide derivative of this compound, is a first-line drug critical for sterilizing tuberculous lesions.[4][5]

Activation and Primary Target:

PZA is a prodrug that requires activation within the Mycobacterium tuberculosis (Mtb) bacillus. The activation process is a key determinant of its mechanism of action.

-

Uptake and Conversion: PZA passively diffuses into the Mtb cell.

-

Enzymatic Activation: Inside the bacillus, the bacterial pyrazinamidase enzyme (encoded by the pncA gene) deaminates PZA to its active form, pyrazinoic acid (POA).[4]

-

Acidification and Efflux: In the acidic environment of tuberculous lesions, a portion of POA becomes protonated (POAH). While POA is efficiently removed by a weak efflux pump, the acidic intracellular environment traps the protonated form.

-

Target Inhibition: The accumulation of POA is believed to disrupt membrane potential and inhibit fatty acid synthase I (FAS-I), which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[4]

Emerging Mechanisms of Action of Derivatives

Beyond tuberculosis, derivatives of this compound are being actively investigated for a range of other diseases.

-

FGFR Inhibition: Certain derivatives of 3-amino-pyrazine-2-carboxamide have been designed as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR).[6] FGFRs are crucial transmembrane receptors that, when dysregulated, can drive tumor cell proliferation, survival, and angiogenesis. The designed pyrazine derivatives act as ATP-competitive inhibitors, blocking the downstream signaling pathways (like RAS-MAPK and PI3K-AKT) that promote oncogenesis.[6]

-

Metal Complexes: Transition metal complexes incorporating this compound as a ligand have demonstrated significant anticancer activity against Ehrlich ascites tumour cells (EAC) in animal models.[3] These complexes may exert their cytotoxic effects through various mechanisms, including interaction with DNA, generation of reactive oxygen species, or inhibition of key cellular enzymes.

// Nodes FGF [label="FGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazine_Deriv [label="3-Amino-2-pyrazinecarboxylic\nacid Derivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; P1 [label="Downstream Signaling\n(e.g., RAS-MAPK, PI3K-AKT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Tumor Proliferation\n& Angiogenesis", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges FGF -> FGFR [label="Binds"]; Pyrazine_Deriv -> FGFR [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; FGFR -> P1 [label="Activates"]; P1 -> Proliferation;

{rank=same; FGF; Pyrazine_Deriv;} } caption: Simplified pathway of FGFR inhibition by derivatives.

-

Prolyl-tRNA Synthetase (ProRS) Inhibition: Adenosine-mimicking derivatives have been developed to target mycobacterial ProRS.[7] This enzyme is crucial for protein synthesis, and its inhibition leads to bacterial growth arrest. This represents a novel mechanism of action distinct from traditional antimycobacterials.[7]

-

GlcN-6-P Synthase Inhibition: In molecular docking studies, certain piperazine (B1678402) derivatives of this compound showed good binding affinity for GlcN-6-P synthase.[8] Inhibition of this enzyme could disrupt the bacterial cell wall synthesis pathway, suggesting a potential mechanism for their observed antibacterial activity.[8]

Quantitative Data Summary

The biological activity of various derivatives is often quantified by their Minimum Inhibitory Concentration (MIC). Lower MIC values indicate higher potency.

| Compound Class/Derivative Name | Target Organism | MIC (µg/mL) | Reference |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) | Mycobacterium tuberculosis H37Rv | 12.5 | [9] |

| 4'-substituted 3-(benzamido)pyrazine-2-carboxamides | Various Mycobacteria strains | 1.95 - 31.25 | [7] |

| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide (8) | Trichophyton mentagrophytes | 31.25 (µmol·mL⁻¹) | [10] |

| Pyrazinamide Derivative 1f | Mycobacterium tuberculosis | 8.0 | [11] |

Experimental Protocols

The evaluation of novel this compound derivatives typically involves standardized in vitro assays to determine their efficacy and toxicity.

This protocol is a standard method for assessing the in vitro activity of compounds against M. tuberculosis.

-

Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.

-

Inoculation: An inoculum of M. tuberculosis H37Rv is prepared and added to each well to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

-

Endpoint Determination: A resazurin-based indicator is added to each well. Viable, respiring bacteria will reduce the blue resazurin (B115843) to pink resorufin.

-

Reading: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating inhibition of bacterial growth.[5]

This protocol assesses the toxicity of compounds against mammalian cell lines to determine their therapeutic index.

-

Cell Culture: A human cell line (e.g., HepG2 hepatocellular carcinoma cells) is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum.[7][9]

-

Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The test compounds are serially diluted and added to the wells. The plates are then incubated for a specified period (e.g., 48-72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or MTS. The absorbance is read using a microplate reader.

-

Analysis: The concentration that inhibits 50% of cell growth (IC₅₀) is calculated by plotting cell viability against compound concentration.

// Nodes Start [label="Start: Synthesized\nPyrazine Derivatives", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MIC_Assay [label="Primary Screening:\nMIC Assay (e.g., M. tuberculosis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Active_Check [label="Compound Active?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cytotoxicity [label="Secondary Screening:\nCytotoxicity Assay (e.g., HepG2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Selectivity_Index [label="Calculate Selectivity Index\n(IC50 / MIC)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Lead_Compound [label="Lead Compound\nfor Further Study", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inactive [label="Inactive/\nDiscard", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> MIC_Assay; MIC_Assay -> Active_Check; Active_Check -> Cytotoxicity [label="Yes"]; Active_Check -> Inactive [label="No"]; Cytotoxicity -> Selectivity_Index; Selectivity_Index -> Lead_Compound; } caption: General workflow for in vitro screening of novel compounds.

Conclusion

This compound is a privileged scaffold in medicinal chemistry. While its direct biological role is ancillary, its derivatives have proven indispensable, most notably in the fight against tuberculosis. The established mechanism of its flagship derivative, pyrazinamide, provides a foundation for understanding how this chemical core can be leveraged. Current research continues to uncover new mechanisms and therapeutic targets, with promising developments in anticancer, antibacterial, and antifungal agents.[3][4][6][8] The ongoing exploration of structure-activity relationships of novel derivatives ensures that the this compound framework will remain a source of potential new medicines for years to come.[7][9]

References

- 1. This compound | CAS#:5424-01-1 | Chemsrc [chemsrc.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity [mdpi.com]

- 8. rjpbcs.com [rjpbcs.com]

- 9. [PDF] Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity | Semantic Scholar [semanticscholar.org]

- 10. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation [mdpi.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic Analysis of 3-Amino-2-pyrazinecarboxylic Acid: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for 3-Amino-2-pyrazinecarboxylic acid, a significant heterocyclic compound in pharmaceutical and materials research. The following sections present available data for Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, along with the methodologies for these analyses.

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy provides insights into the functional groups and structural features of this compound.

1.1. FTIR and Raman Spectroscopic Data

A comprehensive analysis of the FTIR and FT-Raman spectra of this compound (APC) has been conducted, with the FTIR spectrum recorded in the 4000–400 cm⁻¹ region and the FT-Raman spectrum in the 3500–100 cm⁻¹ range.[1] While the complete tabulated peak assignments are not fully available in the reviewed literature, key vibrational modes have been identified.

Observed vibrational frequencies for C-H stretching in the pyrazine (B50134) ring are found between 2975 and 2875 cm⁻¹ in the infrared spectrum.[1] The in-plane and out-of-plane bending modes of the C-H bonds are observed in the Raman spectrum at 1268, 1190 cm⁻¹ and 968, 849 cm⁻¹ respectively.[1] For the amino group (NH₂), the scissoring vibration is observed in the infrared spectrum at 1548 cm⁻¹, and the rocking mode is active in the Raman spectrum at 1005 cm⁻¹.[1]

1.2. Experimental Protocols for Vibrational Spectroscopy

FTIR Spectroscopy: The solid-state FTIR spectrum of this compound was recorded at room temperature.[1]

-

Instrument: BRUKER IFS-66V vacuum Fourier transform spectrometer.[1]

-

Spectral Range: 4000–400 cm⁻¹.[1]

-

Resolution: ±1 cm⁻¹.[1]

-

Detector: Mercury Cadmium Telluride (MCT) detector.[1]

-

Beam Splitter: KBr.[1]

-

Source: Globar source.[1]

FT-Raman Spectroscopy: The FT-Raman spectrum was also recorded from a solid sample.[1]

-

Instrument: BRUKER IFS–66V model interferometer with an FRA–106 FT-Raman accessory.[1]

-

Spectral Range: 4000–50 cm⁻¹ (Stokes region).[1]

-

Excitation Source: 1064 nm line of a Nd:YAG laser.[1]

-

Laser Power: 200 mW.[1]

-

Wavenumber Accuracy: ±1 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.

2.1. ¹H and ¹³C NMR Spectroscopic Data

¹H NMR Data: The ¹H NMR spectrum of this compound (Hapc) was recorded in DMSO-d₆. The observed chemical shifts are detailed in the table below.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H(5) | 7.90 | Doublet |

| H(6) | 8.26 | Doublet |

| -NH₂ | 7.41 | Singlet |

| -COOH | 13.06 | Broad Singlet |

Data sourced from a study by Gabr et al. on transition metal complexes of the compound.

¹³C NMR Data: While it is documented that the ¹³C NMR spectrum of this compound has been recorded, the specific chemical shift assignments were not available in the reviewed literature.[1]

2.2. Experimental Protocol for NMR Spectroscopy

The NMR spectra were recorded using a high-resolution spectrometer.[1]

-

Instrument: Bruker HC400 instrument.[1]

-

Frequency: 400 MHz for ¹H NMR.[1]

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is mentioned in one source, while another provides data in DMSO-d₆.[1]

-

Reference: Tetramethylsilane (TMS) is used as an internal standard, with chemical shifts reported in parts per million (ppm) downfield from TMS.[1]

Spectroscopic Analysis Workflow

The logical workflow for the comprehensive spectroscopic characterization of this compound is illustrated in the following diagram.

Caption: Workflow for Spectroscopic Analysis.

This diagram outlines the process from sample preparation through to data acquisition using FTIR, Raman, and NMR techniques, followed by data analysis and culminating in the elucidation of the molecular structure.

References

An In-depth Technical Guide to 3-Amino-2-pyrazinecarboxylic Acid: Discovery, Synthesis, and Properties

Authored by: [Your Name/Organization]

Publication Date: December 6, 2025

Version: 1.0

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2-pyrazinecarboxylic acid, a pivotal heterocyclic compound in the landscape of pharmaceutical and chemical research. This document details the historical discovery and seminal synthesis of the molecule, along with a thorough compilation of its physicochemical and spectroscopic properties. Key synthetic methodologies are presented with detailed experimental protocols, offering a practical resource for researchers. Furthermore, this guide elucidates the role of this compound derivatives as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a critical target in oncology. Visual representations of synthetic routes and the implicated biological pathway are provided to enhance understanding. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, a substituted pyrazine (B50134) derivative, has emerged as a significant building block in medicinal chemistry. Its structural motif is a key component in a variety of biologically active compounds, most notably as an intermediate in the synthesis of the diuretic drug Amiloride and more recently, in the development of novel anticancer agents targeting the Fibroblast Growth Factor Receptor (FGFR) pathway. This guide aims to be a comprehensive resource, consolidating the discovery, synthesis, and key properties of this important molecule.

History and Discovery

The synthesis of derivatives of what was then termed "3-aminopyrazinoic acid" was first described in a 1945 publication in the Journal of the American Chemical Society by Rudolph C. Ellingson, Robert L. Henry, and Francis G. McDonald.[1] Their work laid the foundation for the exploration of the chemistry of aminopyrazines and their derivatives. While this paper focused on various derivatives, it represents a cornerstone in the history of this class of compounds.

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data has been compiled from various public databases and scientific publications.

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅N₃O₂ | PubChem[2] |

| Molecular Weight | 139.11 g/mol | PubChem[2] |

| CAS Number | 5424-01-1 | PubChem[2] |

| Melting Point | 205-210 °C (decomposes) | ChemicalBook[3], Chemsrc[4] |

| pKa | 3.65 ± 0.10 (Predicted) | ChemicalBook[3] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol. | ChemicalBook[3] |

| Appearance | Yellow-greenish crystalline powder | ChemicalBook[3] |

| ¹H NMR (DMSO-d₆) | δ 3.59-3.45 (m, 6H), 3.69 (d, J=5.56 Hz, 2H), 5.59 (d, J=0.6 Hz, 1H), 6.25 (s, 2H), 6.53 (s, 2H), 7.77 (d, J=2.56 Hz, 1H), 7.95 (d, J=0.44 Hz, 1H), 8.04 (d, J=2.6 Hz, 1H) | RJPBCS[5] |

| ¹³C NMR | Data available in public databases. | PubChem[2] |

| IR (KBr, cm⁻¹) | N-H stretching: 3200-3500 (primary amine shows two bands), C=O stretching: ~1700, C-H stretching (aromatic): 3000-3100, N-H bending: ~1600. | The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate[6] |

| Mass Spectrometry | [M+H]⁺: 140.0455, [M-H]⁻: 138.0309 | PubChem[2] |

| Crystal Structure | CCDC Number: 126807 | PubChem[2] |

Key Synthetic Routes and Experimental Protocols

Several methods for the synthesis of this compound have been reported. The following sections detail some of the most common and historically significant approaches.

Synthesis from Methyl 3-Aminopyrazine-2-carboxylate

This method involves the hydrolysis of the corresponding methyl ester.

References

Methodological & Application

Application Note: Synthesis of 3-Amino-2-pyrazinecarboxylic Acid via Hydrolysis of Methyl 3-aminopyrazine-2-carboxylate

Introduction

3-Amino-2-pyrazinecarboxylic acid is a crucial building block in the synthesis of various pharmaceutical compounds, including novel inhibitors for enzymes such as Fibroblast Growth Factor Receptor (FGFR)[1]. This application note provides a detailed protocol for the synthesis of this compound through the base-catalyzed hydrolysis of its methyl ester precursor, methyl 3-aminopyrazine-2-carboxylate. The described method is a straightforward and efficient procedure suitable for laboratory-scale synthesis.

Reaction Scheme

The synthesis proceeds via a saponification reaction, where the methyl ester is hydrolyzed under basic conditions to yield the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to afford the desired carboxylic acid.

Chemical Reaction: Methyl 3-aminopyrazine-2-carboxylate + NaOH → Sodium 3-amino-2-pyrazinecarboxylate + CH₃OH Sodium 3-amino-2-pyrazinecarboxylate + HCl → this compound + NaCl

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Equipment

-

Reagents:

-

Methyl 3-aminopyrazine-2-carboxylate (C₆H₇N₃O₂)[2]

-

Methanol (B129727) (CH₃OH)

-

1N Sodium Hydroxide (B78521) (NaOH) solution

-

1N Hydrochloric Acid (HCl) solution

-

Deionized Water

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen inlet

-

Ice water bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum flask

-

Beakers and graduated cylinders

-

pH paper or pH meter

-

Procedure

-

Reaction Setup: In a round-bottom flask, suspend methyl 3-aminopyrazine-2-carboxylate (2.08 g, 13.6 mmol) in methanol (40 mL) under a nitrogen atmosphere.[3]

-

Hydrolysis: To the suspension, add 1N aqueous sodium hydroxide (30 mL). Allow the reaction mixture to warm to room temperature and stir for 50 minutes.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, partially evaporate the methanol under reduced pressure using a rotary evaporator. Approximately 45 mL of solvent should be removed.[3]

-

Acidification and Precipitation: Cool the resulting mixture in an ice water bath. Slowly add 1N aqueous hydrochloric acid (approximately 70 mL) while stirring. Initially, the mixture will become a clear solution, and with further addition of acid, a precipitate will form.[3] Monitor the pH to ensure complete protonation (pH ~2-3).

-

Isolation of Product: Collect the solid product by filtration using a Büchner funnel.[3]

-

Washing and Drying: Wash the collected solid with cold water (3 x 10 mL) to remove any remaining salts. Dry the product under vacuum to obtain this compound as a pale brown crystalline solid.[3]

Data Presentation

The following table summarizes the quantitative data from a representative synthesis.

| Parameter | Value | Reference |

| Starting Material | Methyl 3-aminopyrazine-2-carboxylate | [3] |

| Molecular Weight of Starting Material | 153.14 g/mol | [2][4] |

| Amount of Starting Material | 2.08 g (13.6 mmol) | [3] |

| Reagents | 1N NaOH, 1N HCl, Methanol, Water | [3] |

| Reaction Time | 50 minutes | [3] |

| Reaction Temperature | Room Temperature | [3] |

| Product | This compound | [3] |

| Molecular Weight of Product | 139.11 g/mol | |

| Yield of Product | 1.48 g | [3] |

| Theoretical Yield | 1.89 g | |

| Percent Yield | 78.3% | |

| Appearance | Pale Brown Crystalline Solid | [3] |

Visualizations

Experimental Workflow Diagram

References

- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 3-aminopyrazinecarboxylate | C6H7N3O2 | CID 72669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Aminopyrazine-2-carboxylic acid | 5424-01-1 [chemicalbook.com]

- 4. Methyl 3-aminopyrazine-2-carboxylate | 16298-03-6 | Q-103337 [biosynth.com]

The Versatility of 3-Amino-2-pyrazinecarboxylic Acid in Modern Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

3-Amino-2-pyrazinecarboxylic acid has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its inherent structural features, including a hydrogen bond donor and acceptor-rich pyrazine (B50134) ring, allow for multifaceted interactions with various biological targets. This has led to its successful application in the development of novel drug candidates for oncology, infectious diseases, and potentially neurological disorders. This document provides detailed application notes and protocols for researchers interested in leveraging this promising chemical entity in their drug discovery programs.

Application in Oncology: Targeting Fibroblast Growth Factor Receptors (FGFRs)

Derivatives of this compound have been successfully designed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases often dysregulated in various cancers.[1][2] The pyrazine core acts as a scaffold to which various substituents can be attached to achieve high affinity and selectivity for the ATP-binding pocket of FGFRs.

Quantitative Data: In Vitro Kinase and Antiproliferative Activity

The following table summarizes the in vitro activity of a series of 3-amino-pyrazine-2-carboxamide derivatives against FGFR kinases and cancer cell lines with FGFR aberrations.

| Compound ID | Modification | FGFR1 IC₅₀ (μM) | FGFR2 IC₅₀ (μM) | FGFR3 IC₅₀ (μM) | FGFR4 IC₅₀ (μM) | NCI-H520 (Lung Cancer) IC₅₀ (μM) | SNU-16 (Gastric Cancer) IC₅₀ (μM) | KMS-11 (Multiple Myeloma) IC₅₀ (μM) | SW-780 (Bladder Cancer) IC₅₀ (μM) | MDA-MB-453 (Breast Cancer) IC₅₀ (μM) |

| 18i | 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative | Data not available | Data not available | Data not available | Data not available | 26.69 | 1.88 | 3.02 | 2.34 | 12.58 |

Note: Specific IC₅₀ values against individual FGFR isoforms for compound 18i were not publicly available in the reviewed literature, though it is described as a pan-FGFR inhibitor.[1][2]

Signaling Pathway

The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and migration.[3][4] Derivatives of this compound are designed to competitively bind to the ATP pocket of the FGFR kinase domain, thereby inhibiting its activity and blocking these downstream signals.

References

Application Notes and Protocols: 3-Amino-2-pyrazinecarboxylic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-pyrazinecarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural framework, featuring a pyrazine (B50134) ring substituted with both an amino and a carboxylic acid group, provides a versatile platform for the construction of a wide array of complex molecules. This bifunctionality allows for selective modifications, leading to the development of novel therapeutic agents and other functional organic materials. The pyrazine core is a key pharmacophore in numerous clinically approved drugs, and derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a fundamental building block in the synthesis of bioactive compounds.

Applications in Drug Discovery

The structural motif of this compound is central to the development of various therapeutic agents. Its derivatives are particularly notable for their efficacy as:

-

Antimicrobial Agents: The pyrazinamide (B1679903) scaffold, a derivative of this compound, is a cornerstone in the treatment of tuberculosis.[3] Modifications of the core structure have led to the discovery of new analogs with potent activity against various bacterial and mycobacterial strains.[2][4]

-

Anticancer Agents: The pyrazine ring system is a prevalent feature in many anticancer drugs. Derivatives of this compound have been synthesized and evaluated as potent inhibitors of various kinases, such as Fibroblast Growth Factor Receptors (FGFRs), which are implicated in numerous cancers.[1][5]

-

Kinase Inhibitors: Beyond cancer, the ability to derivatize the this compound scaffold has enabled the development of inhibitors for other kinase families, highlighting its broad applicability in targeting signaling pathways involved in a range of diseases.

Data Presentation

Antimicrobial Activity of 3-Aminopyrazine-2-carboxamide Derivatives

The following table summarizes the in vitro antimicrobial activity of a selection of N-substituted 3-aminopyrazine-2-carboxamides against various microbial strains.

| Compound ID | Substituent (R) | M. tuberculosis H37Rv MIC (µM)[2] | E. faecalis MIC (µM)[2] | S. aureus MIC (µM)[2] |

| 1 | 3-Trifluoromethylbenzyl | 42 | 62.5 | 31.25 |

| 2 | 4-Methylbenzyl | 6 | >500 | >500 |

| 3 | 4-Aminobenzyl | 26 | >500 | >500 |

| 4 | 4-Chlorobenzyl | 21 | >500 | >500 |

| Pyrazinamide | (Standard) | 25 µg/mL | - | - |

FGFR Inhibitory Activity of 3-Amino-pyrazine-2-carboxamide Derivatives

This table presents the in vitro inhibitory activity of synthesized 3-amino-pyrazine-2-carboxamide derivatives against different isoforms of the Fibroblast Growth Factor Receptor (FGFR).

| Compound ID | R Group | FGFR1 IC50 (nM)[1] | FGFR2 IC50 (nM)[1] | FGFR3 IC50 (nM)[1] | FGFR4 IC50 (nM)[1] |

| 18g | pyrrole-1-methylene | - | 380 | - | - |

| 18i | methyl-thiomorpholine 1,1-dioxide | - | 150 | - | - |

| BGJ398 | (Reference Inhibitor) | 0.9 | 1.4 | 1.0 | 60 |

Experimental Protocols

Protocol 1: Esterification of this compound

This protocol describes the synthesis of methyl 3-amino-2-pyrazinecarboxylate, a key intermediate for further derivatization.

Materials:

-

Potassium salt of this compound

-

Methyl bromide (CH₃Br)

-

Dimethylformamide (DMF)

-

Water (H₂O)

Procedure:

-

In a well-ventilated fume hood, suspend 70.8 g (0.4 mol) of the potassium salt of 3-aminopyrazine-2-carboxylic acid in 80 g of dimethylformamide.

-

To the stirred suspension, add a solution of 35.5 g (0.37 mol) of methyl bromide in DMF.

-

Heat the suspension to 43°C and introduce an additional 38.5 g (0.4 mol) of methyl bromide over 6 hours.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 15 hours.[6]

-

Dilute the suspension with 150 g of water.

-

Filter the resulting solid, wash the filter cake thoroughly with water, and dry under vacuum to yield methyl 3-amino-2-pyrazinecarboxylate.

Expected Yield: Approximately 46.6 g (79.4%).[6]

Protocol 2: Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

This protocol details the amidation of a 3-chloropyrazine-2-carboxamide (B1267238) intermediate with various amines. This is a common strategy, as the 3-chloro derivative is often more reactive.

Materials:

-

3-Chloropyrazine-2-carboxamide

-

Substituted benzylamine (B48309) (or other amine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Microwave reactor

Procedure:

-

In a microwave vial, dissolve 3-chloropyrazine-2-carboxamide (1 equivalent) in anhydrous DMF.

-

Add the desired substituted benzylamine (1.1 equivalents) to the solution.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at a specified temperature and time (e.g., 130°C for 30-60 minutes) to drive the aminodehalogenation reaction.[2]

-

After cooling, the reaction mixture can be purified by standard methods such as crystallization or column chromatography to yield the desired N-substituted 3-aminopyrazine-2-carboxamide.

Protocol 3: Suzuki Cross-Coupling of a Halogenated Pyrazine Derivative

This protocol outlines a general procedure for a Suzuki cross-coupling reaction to introduce aryl or heteroaryl substituents onto the pyrazine ring. This is often performed on a bromo- or chloro-substituted pyrazine intermediate.

Materials:

-

Halogenated pyrazine derivative (e.g., 3-amino-6-bromopyrazine-2-carboxylate) (1 equivalent)

-

Aryl- or heteroaryl-boronic acid (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (typically 5-10 mol%)

-

Base (e.g., Na₂CO₃ or K₂CO₃) (2-3 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water or DME/water)

Procedure:

-

To a reaction vessel, add the halogenated pyrazine derivative, the boronic acid, the palladium catalyst, and the base.

-

Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to a specified temperature (e.g., 100°C) and stir for several hours (e.g., 6-12 hours) until the reaction is complete, as monitored by TLC or LC-MS.[1]

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to obtain the desired coupled product.

Mandatory Visualizations

Caption: General synthetic workflow for bioactive derivatives.

Caption: Amidation and aminodehalogenation sequence.

Caption: Simplified FGFR signaling pathway and inhibition.

References

- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester - Google Patents [patents.google.com]

Application Notes and Protocols for 3-Amino-2-pyrazinecarboxylic Acid in Agrochemical Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-pyrazinecarboxylic acid is a heterocyclic organic compound that serves as a versatile scaffold in the synthesis of various biologically active molecules. In the agrochemical sector, its primary role is as a key building block for the development of novel active ingredients, including fungicides and herbicides. While not typically used as a standalone component in formulations, its derivatives have shown potential as efficacy enhancers and as elicitors of plant defense mechanisms. These application notes provide an overview of its role and protocols for evaluating the potential of its derivatives in agrochemical applications.

Role in Agrochemical Formulation

The core function of this compound in agrochemicals is as a precursor for the synthesis of active ingredients. Its structural features allow for diverse chemical modifications, leading to the creation of molecules with specific biological activities.

Beyond its role as a synthetic intermediate, its methyl ester derivative, methyl 3-amino-2-pyrazinecarboxylate, has been noted for its use in agrochemical formulations to enhance the efficacy of pesticides and herbicides, suggesting a potential application as an adjuvant or synergist.[1] Furthermore, various pyrazine (B50134) carboxamide derivatives have demonstrated the ability to act as abiotic elicitors, stimulating the production of secondary metabolites involved in plant defense.[2]

Data Presentation: Elicitor Effects of Pyrazine Carboxamide Derivatives

The following table summarizes the quantitative data on the elicitor effects of various pyrazine carboxamide derivatives on the production of secondary metabolites in plant tissue cultures. It is important to note that these are derivatives and not this compound itself.

| Derivative Name | Plant Species | Culture Type | Elicitor Concentration (mol/L) | Exposure Time (hours) | Secondary Metabolite | % Increase vs. Control | Reference |

| N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | Silybum marianum | Callus | 3.292 x 10⁻⁴ | 24 | Taxifolin | >100% (qualitative) | |

| N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | Silybum marianum | Callus | 3.292 x 10⁻⁴ | 24 | Silychristin | >100% (qualitative) | [3] |

| 3-(3-((trifluoromethyl)benzyl)amino)pyrazine-2-carboxamide | Fagopyrum esculentum | Callus | 3.3756 x 10⁻³ | 24 | Rutin | >100% (qualitative) | [2] |

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Ononis arvensis | Callus | 0.53 x 10⁻³ | 12 | Flavonoids | ~900% |

Experimental Protocols

Protocol 1: Evaluation of this compound Derivatives as Formulation Adjuvants

Objective: To assess the potential of a this compound derivative to enhance the efficacy of a commercial herbicide in a greenhouse setting.

Materials:

-

Test plant species (e.g., a common weed species like Amaranthus retroflexus)

-

Commercial herbicide

-

This compound derivative (synthesized and purified)

-

Surfactant (non-ionic, as a standard adjuvant for comparison)

-

Spray application equipment

-

Pots, soil, and greenhouse facilities

-

Analytical balance, volumetric flasks, and pipettes

Methodology:

-

Plant Preparation:

-

Grow the test plants from seed in pots under controlled greenhouse conditions (e.g., 25°C, 16:8 hour light:dark cycle) until they reach a susceptible growth stage (e.g., 4-6 true leaves).

-

Ensure uniform growth of the plants before treatment application.

-

-

Treatment Preparation:

-

Prepare a stock solution of the this compound derivative in a suitable solvent.

-

Prepare the following spray solutions:

-

Control (water only)

-

Herbicide alone (at a sub-lethal dose to allow for observation of enhancement)

-

Herbicide + this compound derivative (at various concentrations)

-

Herbicide + standard surfactant (at a recommended concentration)

-

-

-

Treatment Application:

-